molecular formula C18H13Cl2NO B14804056 3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline

3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline

Cat. No.: B14804056
M. Wt: 330.2 g/mol
InChI Key: QIMWPIHKVNMLCB-UHFFFAOYSA-N
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Description

(3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine is an organic compound with the molecular formula C18H13Cl2NO. It is characterized by the presence of a dichlorophenyl group and a methoxy-naphthyl group connected through a methylene bridge to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine typically involves the condensation reaction between 3,5-dichloroaniline and 2-methoxy-1-naphthaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine
  • (3,5-dichlorophenyl)[(2-hydroxy-1-naphthyl)methylene]amine
  • (3,5-dichlorophenyl)[(2-ethoxy-1-naphthyl)methylene]amine

Uniqueness

(3,5-dichlorophenyl)[(2-methoxy-1-naphthyl)methylene]amine is unique due to the presence of both dichlorophenyl and methoxy-naphthyl groups, which confer specific chemical and biological properties. The methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13Cl2NO

Molecular Weight

330.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-(2-methoxynaphthalen-1-yl)methanimine

InChI

InChI=1S/C18H13Cl2NO/c1-22-18-7-6-12-4-2-3-5-16(12)17(18)11-21-15-9-13(19)8-14(20)10-15/h2-11H,1H3

InChI Key

QIMWPIHKVNMLCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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